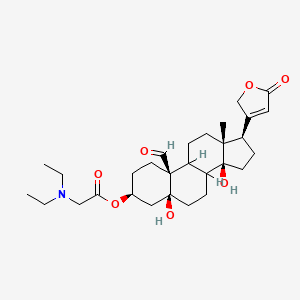
1,4-Dinitroanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two nitro groups at the 1 and 4 positions and two ketone groups at the 9 and 10 positions on the anthracene ring. It is known for its applications in various fields, including organic electronics and photophysical studies .
Méthodes De Préparation
The synthesis of 1,4-Dinitroanthracene-9,10-dione typically involves nitration of anthraquinone derivatives. One common method includes the nitration of anthraquinone using a mixture of nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete nitration . Industrial production methods often involve large-scale nitration processes, followed by purification steps to isolate the desired product .
Analyse Des Réactions Chimiques
1,4-Dinitroanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted by other nucleophiles, such as amines, under appropriate conditions.
Oxidation: The compound can be further oxidized to form more complex derivatives.
Common reagents used in these reactions include sodium sulfide, hydrogen, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Dinitroanthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
Photophysical Studies: The compound is studied for its fluorescence and absorption properties, making it useful in various photophysical applications.
Dye Production: It serves as an intermediate in the synthesis of dyes and pigments.
Biological Studies: The compound’s derivatives are explored for their potential biological activities.
Mécanisme D'action
The mechanism of action of 1,4-Dinitroanthracene-9,10-dione involves its interaction with molecular targets through its nitro and ketone groups. These functional groups can participate in redox reactions and form complexes with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,4-Dinitroanthracene-9,10-dione can be compared with other similar compounds such as:
1,5-Dinitroanthraquinone: Similar in structure but with nitro groups at the 1 and 5 positions.
1,8-Dinitroanthraquinone: Another derivative with nitro groups at the 1 and 8 positions.
9,10-Dinitroanthracene: Lacks the ketone groups present in this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and chemical properties .
Propriétés
Numéro CAS |
66121-37-7 |
|---|---|
Formule moléculaire |
C14H6N2O6 |
Poids moléculaire |
298.21 g/mol |
Nom IUPAC |
1,4-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-2-4-8(7)14(18)12-10(16(21)22)6-5-9(11(12)13)15(19)20/h1-6H |
Clé InChI |
NFVNRGFLTLZBTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



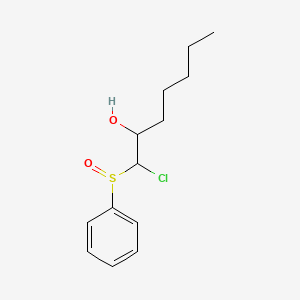
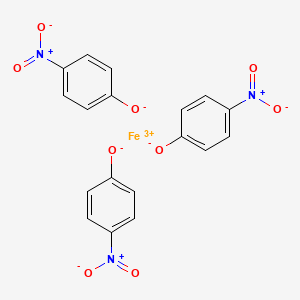

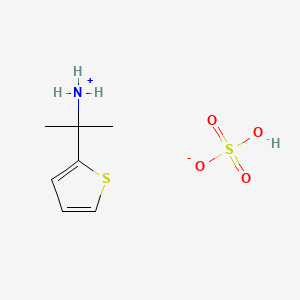
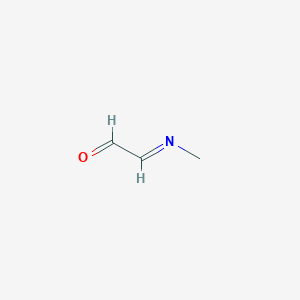


![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
![N-[1-(Hydroxyamino)-1-oxopropan-2-yl]-3-methoxybenzamide](/img/structure/B14484092.png)
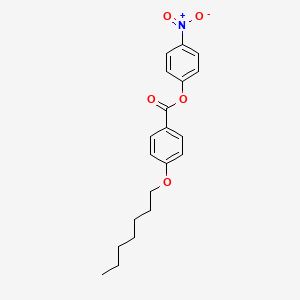
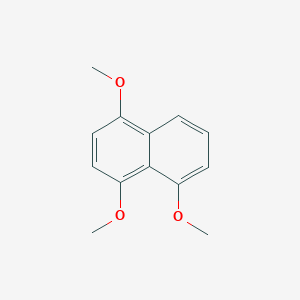
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
